4-Phenyl-1,4lambda5-azaphosphinan-4-one
Overview
Description
4-Phenyl-1,4lambda5-azaphosphinan-4-one is a chemical compound with the molecular formula C10H14NOP It is a member of the azaphosphinane family, characterized by a phosphorus atom bonded to a nitrogen atom within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,4lambda5-azaphosphinan-4-one typically involves the reaction of phenylphosphine oxide with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the azaphosphinane ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization to enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,4lambda5-azaphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphine derivatives, and substituted azaphosphinanes.
Scientific Research Applications
4-Phenyl-1,4lambda5-azaphosphinan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-Phenyl-1,4lambda5-azaphosphinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,4lambda5-azaphosphinan-4-one hydrochloride: A similar compound with a hydrochloride group, which may exhibit different solubility and reactivity properties.
4-Methyl-1,4lambda5-azaphosphinan-4-one: Another member of the azaphosphinane family with a methyl group instead of a phenyl group, leading to variations in chemical behavior and applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-phenyl-1,4λ5-azaphosphinane 4-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NOP/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGBYLHZZQIYJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(CCN1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945460-44-6 | |
Record name | 4-phenyl-1,4lambda5-azaphosphinan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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